beta-D-Galactopyranoside, 1-methylethyl 1-thio-
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Overview
Description
Isopropyl-a-D-thiomannopyranoside is a synthetic compound widely employed in the biomedical industry. It is known for its significant utility as a molecular probe for the inhibition of specific enzymes and subsequent investigation of their functionalities. The molecular formula of Isopropyl-a-D-thiomannopyranoside is C9H18O5S, and it has a molecular weight of 238.30 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isopropyl-a-D-thiomannopyranoside involves several steps. One common method includes the use of acetic anhydride, D-galactose, potassium acetate, and isopropyl mercaptan. The reaction is carried out at a temperature range of 75 to 85°C for 24 to 48 hours . After the reaction, the mixture is distilled, and methylene dichloride and water are added. The mixture is then stirred, cooled, and adjusted to a pH of around 7. The final product is obtained through crystallization, filtration, and drying .
Industrial Production Methods: Industrial production of Isopropyl-a-D-thiomannopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Isopropyl-a-D-thiomannopyranoside undergoes various chemical reactions, including substitution reactions. It is known to react with different reagents under specific conditions to form various products .
Common Reagents and Conditions: Common reagents used in the reactions of Isopropyl-a-D-thiomannopyranoside include acetic anhydride, potassium acetate, and isopropyl mercaptan . The reactions are typically carried out at elevated temperatures and require careful control of pH and other reaction conditions .
Major Products Formed: The major products formed from the reactions of Isopropyl-a-D-thiomannopyranoside depend on the specific reagents and conditions used. the primary product is often a crystalline solid that can be further purified and used in various applications .
Scientific Research Applications
Isopropyl-a-D-thiomannopyranoside has a wide range of applications in scientific research. It is used as a molecular probe to inhibit specific enzymes and study their functionalities. In the field of chemistry, it is employed in the synthesis of various compounds and as a reagent in different reactions. In biology and medicine, it is used to investigate enzyme activities and as a tool in molecular biology experiments. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Isopropyl-a-D-thiomannopyranoside involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This inhibition allows researchers to study the enzyme’s function and the pathways involved in its activity . The molecular targets of Isopropyl-a-D-thiomannopyranoside include various enzymes involved in metabolic processes .
Comparison with Similar Compounds
Isopropyl-a-D-thiomannopyranoside is similar to other thioglycosides, such as Isopropyl beta-D-thiogalactopyranoside . it is unique in its specific applications and the enzymes it targets. Other similar compounds include Isopropyl beta-thiogalactoside and Propan-2-yl 1-thiohexopyranoside. These compounds share similar chemical structures but differ in their specific uses and the enzymes they inhibit.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPUYQFMNQIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859354 |
Source
|
Record name | Propan-2-yl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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